molecular formula C15H13ClO3 B1596641 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588678-16-4

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1596641
M. Wt: 276.71 g/mol
InChI Key: ZKWDJZYQDNHQDH-UHFFFAOYSA-N
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Description

“4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H13ClO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde” consists of a benzene ring substituted with a methoxy group and a chlorobenzyl ether group . The molecular weight is 276.72 .


Physical And Chemical Properties Analysis

“4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 276.72 .

Scientific Research Applications

  • Summary of the Application : The compound CODA was synthesized and studied for its liquid crystalline properties. This research contributes to the understanding of new compounds used as precursors for nanostructured materials synthesis or designed for temperature-controlled applications like dyes exhibiting liquid crystalline nature .
  • Methods of Application or Experimental Procedures : The compound was synthesized using the Williamson etherification method . The structure and thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
  • Results or Outcomes : The study found that the compound exhibited liquid crystalline properties in certain temperature ranges. The thermophysical parameters were determined through heating-cooling cycles .

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDJZYQDNHQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352774
Record name 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

588678-16-4
Record name 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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